molecular formula C9H10ClN B13137117 2-(Chloromethyl)-5-cyclopropylpyridine

2-(Chloromethyl)-5-cyclopropylpyridine

Cat. No.: B13137117
M. Wt: 167.63 g/mol
InChI Key: IOGFDEOUQWZQDC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-cyclopropylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 2-position and a cyclopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-cyclopropylpyridine typically involves the chloromethylation of 5-cyclopropylpyridine. One common method includes the reaction of 5-cyclopropylpyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-cyclopropylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-cyclopropylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-cyclopropylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    5-Cyclopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.

    2-(Bromomethyl)-5-cyclopropylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and selectivity.

Uniqueness

2-(Chloromethyl)-5-cyclopropylpyridine is unique due to the presence of both the chloromethyl and cyclopropyl groups. This combination imparts specific reactivity and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

2-(chloromethyl)-5-cyclopropylpyridine

InChI

InChI=1S/C9H10ClN/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5H2

InChI Key

IOGFDEOUQWZQDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2)CCl

Origin of Product

United States

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